4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride
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Overview
Description
4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C14H22ClNO2 . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxyphenyl group attached to an oxan ring via a methylene bridge . The exact structure would require more detailed spectroscopic data for confirmation.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources . More detailed analysis or experimental data would be required to determine these properties.Scientific Research Applications
Neurokinin-1 Receptor Antagonist
One study describes the development of an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential for clinical use in treating emesis and depression. The compound exhibited high affinity, effective pre-clinical results, and significant solubility in water, which is crucial for oral and intravenous administration (Harrison et al., 2001).
Metabolism of Designer Drugs
Another research focuses on the enantioselective metabolism of designer drugs like MDMA (Ecstasy), indicating the complexity of drug metabolism and its implications for pharmacokinetics and potential therapeutic applications. This study explored how the catecholamine metabolites of such substances are metabolized, shedding light on the broader metabolic pathways that could be relevant to structurally similar compounds (Meyer & Maurer, 2009).
Pharmacokinetic Studies
Investigations into the pharmacokinetics of substances like MDMA reveal the non-linear pharmacokinetics of these compounds in humans, offering insights into dose-dependent metabolism and potential risks associated with acute toxicity. Such research underscores the importance of understanding the metabolic and pharmacokinetic profiles of novel therapeutic agents (de la Torre et al., 2000).
Pharmacological Effects
Research on R-96544, the active form of a novel 5-HT2A receptor antagonist, provides an example of how novel compounds are evaluated for their pharmacological effects. The study details the compound's potent, competitive, and selective inhibition of the 5-HT2A receptor, which could have implications for the treatment of conditions mediated by this receptor (Ogawa et al., 2002).
Safety and Hazards
According to the safety data sheet, if inhaled or if it comes into contact with skin, eyes, or if swallowed, medical attention may be required . It is advised to use appropriate extinguishing media suitable for surrounding facilities in case of fire . It is also recommended to prevent spills from entering sewers, watercourses, or low areas .
Future Directions
Properties
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]oxan-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-3-12(9-13)10-14(11-15)5-7-17-8-6-14;/h2-4,9H,5-8,10-11,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSXSONXQGMOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCOCC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.